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Compound Focus: Gemfibrozil

CAS No.: 25812-30-0

Cat. No.: S528796

Core Pharmacokinetic Parameters of Gemfibrozil

Parameter Description
Bioavailability Close to 100% [1] [2] [3]
Protein Binding >95% (95-99%) [4] [1] [2]
Time to Peak Plasma Concentration (Tmax) 1-2 hours [4] [2] [3]
Elimination Half-Life (T%%) 1.3 - 1.5 hours [4] [5] [3]

| Primary Metabolic Pathways | - Oxidation: Formation of hydroxymethyl and carboxyl metabolites [2]

e Conjugation: Glucuronidation to form gemfibrozil 1-O-f3-glucuronide (Gem-Glu) [6] [2] | | Route of
Elimination | - Urine: ~70% (primarily as conjugates; <6% as unchanged drug) [4] [7] [2]
e Feces: ~6% [4] [1] |

Metabolism and Excretion Pathways
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Gemfibrozil undergoes metabolism in the liver via several pathways, and its excretion involves both renal
and biliary systems. The following diagram illustrates the journey of gemfibrozil through the body, from

absorption to elimination, including the formation of its key metabolite.
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The complexity of gemfibrozil's pharmacokinetics is largely defined by its metabolic fate and the activity of

its metabolites.

¢ Key Metabolite & Its Role: The glucuronide metabolite (Gem-Glu) is not just an inactive waste
product. It is a potent, time-dependent inhibitor of the CYP2C8 enzyme and also inhibits the
OATP1B1 transporter [6]. This means Gem-Glu can significantly increase the plasma concentrations
of co-administered drugs that are substrates for CYP2C8 or OATP1B1, leading to clinically important
drug-drug interactions [6].

¢ Enzymes Involved: While the specific cytochrome P450 enzymes for oxidation are not fully defined,
glucuronidation is primarily mediated by the UGT2B7 enzyme [8] [2].

Experimental Protocols for Key Assays

For researchers, the methodologies used to characterize gemfibrozil's properties are critical. Here are

summaries of key experimental approaches from the literature.

Protocol 1: Investigating Drug-Drug Interactions (DDIs)

This protocol is designed to assess the impact of other drugs, like lopinavir-ritonavir, on gemfibrozil's

pharmacokinetics [8].

¢ 1. Study Design: Open-label, single-sequence pharmacokinetic study in healthy human volunteers
[8].
e 2. Dosing & Sampling:
o Phase 1: Administer a single 600 mg oral dose of gemfibrozil to fasting subjects. Collect blood
samples at O (pre-dose), 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose [8].
o Washout Period: A median of 8 days (range 8-15 days) [8].
o Phase 2: Administer lopinavir-ritonavir (400/100 mg) twice daily for 14 days. On day 14,
administer a single 600 mg dose of gemfibrozil 30 minutes after the lopinavir-ritonavir morning
dose, and collect blood samples using the same schedule as Phase 1 [8].
e 3. Bioanalysis:
o Technique: High-performance liquid chromatography with tandem mass spectrometry (HPLC-
MS/MS) [8].
o Sample Prep: Off-line solid-phase extraction (SPE) using Oasis MAX cartridges [8].
o Calibration: Linear range of 0.020 pg/mL — 20.0 pg/mL (R2 > 0.998) [8].

© 2026 Smolecule. All rights reserved. 3/6 Tech Support


https://www.smolecule.com/products/s528796?utm_src=pdf-body
https://www.sciencedirect.com/science/article/abs/pii/S0090955624113281
https://www.sciencedirect.com/science/article/abs/pii/S0090955624113281
https://pmc.ncbi.nlm.nih.gov/articles/PMC2815103/
https://www.altmeyers.org/en/pharmacology-toxicology/gemfibrozil-160471
https://www.smolecule.com/products/s528796?utm_src=pdf-body
https://www.smolecule.com/products/s528796?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2815103/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2815103/
https://www.smolecule.com/products/s528796?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2815103/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2815103/
https://www.smolecule.com/products/s528796?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2815103/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2815103/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2815103/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2815103/
https://www.smolecule.com/products/s528796?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept

S m O | e C u | e Specifications & Pricing

Protocol 2: Quantitative Rationalization of Complex DDIs

This approach uses mechanistic modeling to predict interactions, requiring extensive in vitro data [6].

¢ 1. In Vitro Inhibition Assays:

o Enzyme Inhibition: Determine the inhibition constant (Ki) of both gemfibrozil and Gem-Glu for
enzymes like CYP2C8, CYP2C9, and UGTs [6].

o Transporter Inhibition: Determine the Ki for transporters like OATP1B1 and OAT3 using
transfected cell systems [6].

e 2. Data Integration into Models:

o Static Models: Use the "net-effect model" or "extended net-effect model" to calculate the
predicted area under the curve ratio (AUCR) for victim drugs, incorporating parameters like
enzymel/transporter inhibition, fraction metabolized (fm), and fraction transported (ft) [6].

o Dynamic Models (PBPK): Develop a physiologically based pharmacokinetic (PBPK) model
that incorporates the disposition of both gemfibrozil and Gem-Glu, and their combined
inhibitory effects on multiple enzymes and transporters [6].

Alterations in Special Populations

The disposition of gemfibrozil can be altered in patients with organ dysfunction, as shown in the table

below.
Population Effect on Gemfibrozil Pharmacokinetics Clinical Recommendation
Renal Elimination half-life prolonged to ~2.4 hours. Use with caution if baseline serum
Impairment No significant change in plasma levels, but creatinine >2 mg/dL. Contraindicated
urinary excretion of conjugates is reduced [7]. in severe renal impairment [4] [3].
Hepatic Elimination half-life prolonged to ~2.1 hours. Contraindicated in patients with
Impairment Urinary excretion of conjugated gemfibrozil hepatic or biliary dysfunction,
may increase, suggesting impaired biliary including primary biliary cirrhosis [4]
excretion [7]. [3].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 Smolecule. All rights reserved. 5/6 Tech Support


https://en.wikipedia.org/wiki/Gemfibrozil
https://www.altmeyers.org/en/pharmacology-toxicology/gemfibrozil-160471
https://www.drugs.com/monograph/gemfibrozil.html
https://www.ncbi.nlm.nih.gov/books/NBK545266/
https://tmedweb.tulane.edu/pharmwiki/doku.php/gemfibrozil
https://www.sciencedirect.com/science/article/abs/pii/S0090955624113281
https://link.springer.com/article/10.1007/BF01667018
https://pmc.ncbi.nlm.nih.gov/articles/PMC2815103/
https://www.smolecule.com/products/b528796#gemfibrozil-pharmacokinetics-metabolism-excretion
https://www.smolecule.com/products/b528796#gemfibrozil-pharmacokinetics-metabolism-excretion
https://www.smolecule.com/products/b528796#gemfibrozil-pharmacokinetics-metabolism-excretion
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s528796?utm_src=pdf-bulk
https://www.smolecule.com/products/s528796?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Smolecule

Theoretical Framework & Proof-of-Concept

Specifications & Pricing

Smolecule Contact
) o Address: Ontario, CA 91761, United

Your Ultimate Destination for Small-Molecule (aka. States

smolecule) Compounds, Empowering Innovative

Research Solutions Beyond Boundaries. Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com

© 2026 Smolecule. All rights reserved. 6/6 Tech Support


https://www.smolecule.com/products/s528796?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

